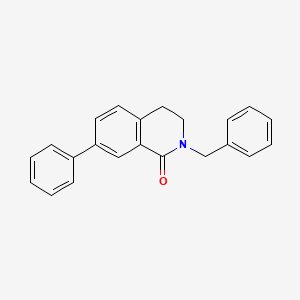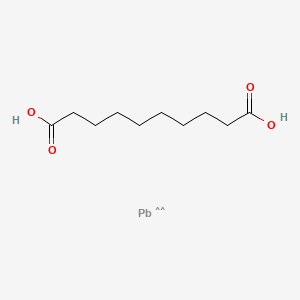
CID 88011477
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanedioic acid, lead(2+) salt (1:1), also known as lead sebacate, is a chemical compound formed by the reaction of decanedioic acid with lead. Decanedioic acid, commonly referred to as sebacic acid, is a dicarboxylic acid with the formula HOOC(CH₂)₈COOH. Lead(2+) salt indicates that lead is in the +2 oxidation state. This compound is used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, lead(2+) salt (1:1) typically involves the reaction of decanedioic acid with a lead(2+) source, such as lead(II) acetate or lead(II) oxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the salt.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, lead(2+) salt (1:1) involves large-scale reactions where decanedioic acid is reacted with lead(II) acetate in a reactor. The reaction mixture is then filtered to remove any unreacted materials, and the product is purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Decanedioic acid, lead(2+) salt (1:1) can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.
Reduction: The lead(2+) ion can be reduced to metallic lead or lower oxidation states.
Substitution: The lead ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Metal salts such as sodium chloride (NaCl) or potassium nitrate (KNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) or other lead oxides.
Reduction: Metallic lead (Pb) or lead(I) compounds.
Substitution: Formation of new metal salts with decanedioic acid.
Scientific Research Applications
Decanedioic acid, lead(2+) salt (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.
Industry: Employed in the production of lubricants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of decanedioic acid, lead(2+) salt (1:1) involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular damage and toxicity. The pathways involved include oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
Decanedioic acid, zinc salt (11): Similar in structure but uses zinc instead of lead.
Decanedioic acid, calcium salt (11): Uses calcium as the metal ion.
Decanedioic acid, magnesium salt (11): Uses magnesium as the metal ion.
Uniqueness
Decanedioic acid, lead(2+) salt (1:1) is unique due to the presence of lead, which imparts specific properties such as high density and toxicity. These properties make it suitable for specialized industrial applications but also limit its use in biological and medical fields due to safety concerns.
Properties
Molecular Formula |
C10H18O4Pb |
|---|---|
Molecular Weight |
409 g/mol |
InChI |
InChI=1S/C10H18O4.Pb/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |
InChI Key |
QFZWDSDHWMFXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.[Pb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
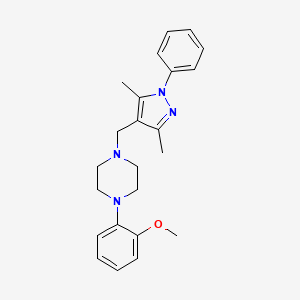
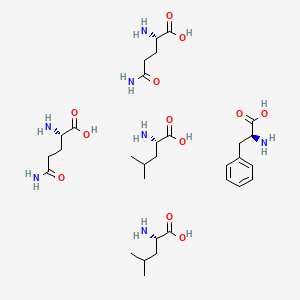
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
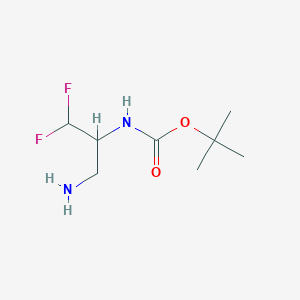
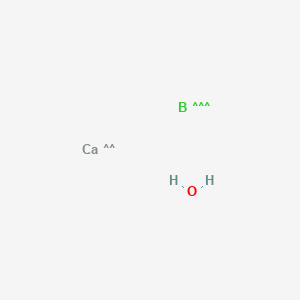

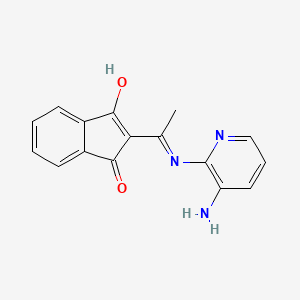
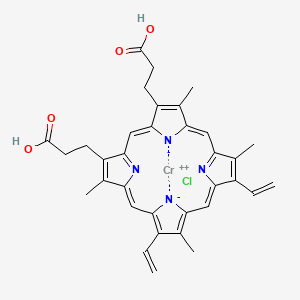
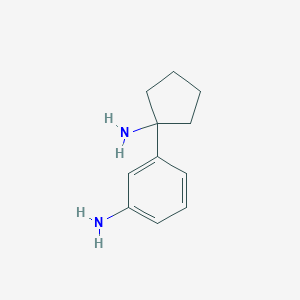


![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)
